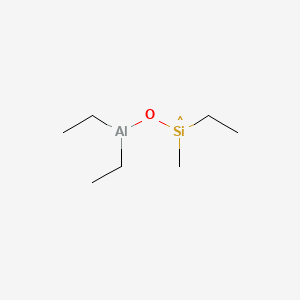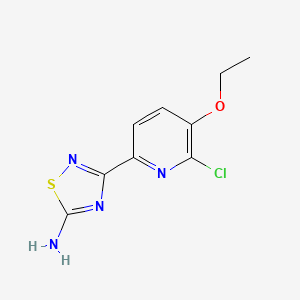
3-(6-Chloro-5-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Chloro-5-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-5-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 6-chloro-5-ethoxypyridine, is synthesized through the chlorination and subsequent ethoxylation of pyridine.
Cyclization to Thiadiazole: The pyridine intermediate undergoes cyclization with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Chloro-5-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-(6-Chloro-5-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 3-(6-Chloro-5-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-5-ethoxy-N-(pyridin-2-yl)indoline-1-carboxamide: This compound shares a similar pyridine ring structure but differs in the presence of an indoline moiety.
5-Bromo-2-chloro-3-methoxypyridine: Another pyridine derivative with different substituents, including a bromo and methoxy group.
Uniqueness
3-(6-Chloro-5-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical properties and potential biological activities. The combination of the chloro-substituted pyridine and ethoxy group further enhances its reactivity and versatility in various applications.
Propiedades
Fórmula molecular |
C9H9ClN4OS |
|---|---|
Peso molecular |
256.71 g/mol |
Nombre IUPAC |
3-(6-chloro-5-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C9H9ClN4OS/c1-2-15-6-4-3-5(12-7(6)10)8-13-9(11)16-14-8/h3-4H,2H2,1H3,(H2,11,13,14) |
Clave InChI |
HAXBPBACQPAUKC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(N=C(C=C1)C2=NSC(=N2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


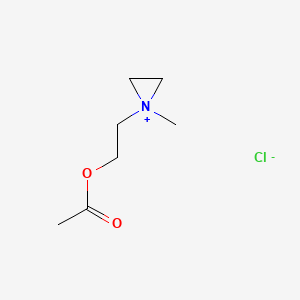
![Calcium 2,2'-({2-[bis(carboxymethyl)amino]ethyl}azanediyl)diacetate](/img/structure/B13747645.png)

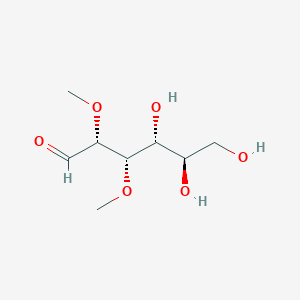
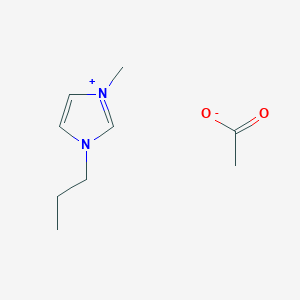
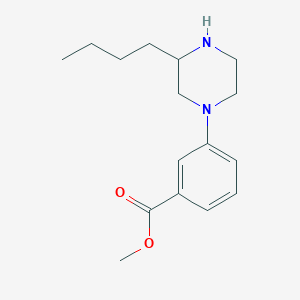

![acetic acid;benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-6-imino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-6-imino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13747681.png)


![methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13747705.png)

![Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13747714.png)
